molecular formula C9H12BrNOS B7500230 N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide

N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide

Cat. No.: B7500230
M. Wt: 262.17 g/mol
InChI Key: JMQYETZSKROFAQ-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide, also known as BTEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEA is a member of the thiophene family, which is known for its diverse biological and pharmacological properties.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells and transistors.
Another area of research has been in the field of medicinal chemistry. This compound has been shown to have potent anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain ion channels in the brain and peripheral tissues. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have potent anticonvulsant activity, reducing the frequency and severity of seizures. Additionally, this compound has been shown to have anti-inflammatory properties, reducing inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide is its ease of synthesis. This compound can be synthesized using relatively simple laboratory techniques, making it a readily available compound for research purposes. Additionally, this compound has been shown to have potent biological activity, making it a valuable tool for studying the mechanisms of various biological processes.
One of the primary limitations of this compound is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide. One potential area of research is in the development of organic electronic devices. This compound has been shown to have excellent charge transport properties, making it a promising candidate for use in these devices.
Another area of research is in the development of new anticonvulsant and anti-inflammatory drugs. This compound has been shown to have potent activity in these areas, and further research may lead to the development of new drugs based on the structure of this compound.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using a relatively straightforward process and has been shown to have potent biological activity. Future research on this compound may lead to the development of new drugs and organic electronic devices.

Synthesis Methods

N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide can be synthesized using a multi-step process that involves the reaction of 5-bromothiophene-2-carboxylic acid with ethylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain this compound in its pure form. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-3-11(7(2)12)6-8-4-5-9(10)13-8/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQYETZSKROFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(S1)Br)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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